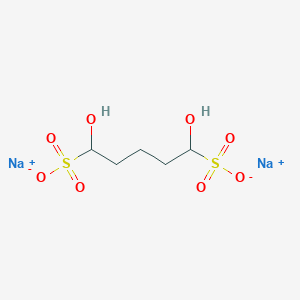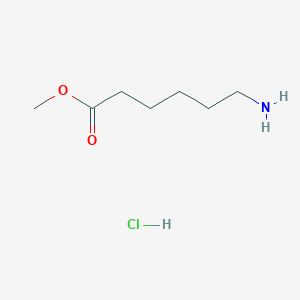
Arabinogalactan
Overview
Description
Arabinogalactan, also known as galactoarabinan, larch arabinogalactan, and larch gum, is a biopolymer consisting of arabinose and galactose monosaccharides . Two classes of arabinogalactans are found in nature: plant arabinogalactan and microbial arabinogalactan . In plants, it is a major component of many gums, including gum arabic and gum ghatti .
Synthesis Analysis
Arabinogalactan proteins (AGPs) are synthesized by enzymes such as prolyl 4 hydroxylase (P4H), β-glucuronosyltransferase (GLCAT), and glycoside hydrolase family 43 (GH43) . Genetic modifications of these enzymes can affect AGP functions . For instance, inhibition of the hydroxylation process can increase cell divisions, impacting root system length and leaf area .Molecular Structure Analysis
Arabinogalactan contains a galactan chain, with alternating 5-linked β-D-galactofuranosyl (Gal f) and 6-linked β-D-Gal f residues . The arabinan chains are attached to C-5 of some of the 6-linked Gal f residues . There are three major structural domains for arabinan .Chemical Reactions Analysis
The oxidative destruction of arabinogalactan is justified by the kinetics of reducing kinematic (ν) and characteristic ([η]) viscosities of polysaccharide water solutions .Physical And Chemical Properties Analysis
Arabinogalactan is a high-molecular-weight polysaccharide . It is a major component of many gums, including gum arabic and gum ghatti . It is often found attached to proteins .Scientific Research Applications
Immune Adjuvant
Arabinogalactan has been reported to serve as an immune adjuvant . It is known to enhance the body’s immune response, particularly in the context of vaccine efficacy. This application is crucial in pharmaceuticals where it can be used to improve the immune system’s reaction to vaccines .
Cancer Research
In cancer research, Arabinogalactan may play a role in preventing liver cancer . It does this by enhancing immune function and potentially blocking cancer cells from metastasizing in the liver. This is based on animal studies that have shown a reduction in tumor cell colonization with the use of Arabinogalactan .
Plant Growth and Development
Arabinogalactan-proteins (AGPs) are involved in various plant growth and development processes such as cell expansion, division, reproductive development, and stress responses. They are essential components of plant cell walls and are involved in numerous metabolic pathways .
Pulmonary Delivery Systems
In medical applications, Arabinogalactan has been explored for its use in pulmonary delivery systems . It can act as a bioadhesive agent, which is beneficial for targeted drug delivery within the lungs .
Food Additive
As a food additive, Arabinogalactan is utilized for its prebiotic effects, contributing to gut health by promoting beneficial bacterial growth. It is also used for its thickening and stabilizing properties in various food products .
Fruit Growth and Development
In agricultural science, AGPs are found to play crucial roles in fruit growth and development due to their structural diversity and presence in the extracellular matrix of plant cells .
Mechanism of Action
- Natural Killer (NK) Cells and Macrophages : In cell and animal models, arabinogalactan enhances the activity of NK cells and macrophages, which play crucial roles in immune defense .
Mode of Action
Arabinogalactan interacts with its targets through several mechanisms:
- B Cell and T Cell Involvement : Vaccination studies show that arabinogalactan improves antigen-specific IgG and IgE responses, suggesting both B cell and T cell involvement .
Result of Action
The compound’s action leads to:
Future Directions
properties
IUPAC Name |
4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATHPVQTSSUFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864173 | |
| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arabinogalactan | |
CAS RN |
9036-66-2 | |
| Record name | D-Galacto-L-arabinan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Galactoarabinan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















